![molecular formula C12H18O2 B12547207 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 143366-32-9](/img/structure/B12547207.png)
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between a dioxane ring and a decene ring, which imparts distinct chemical properties and reactivity. The presence of a butenyl group further enhances its chemical versatility, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable dioxane derivative with a butenyl-substituted decene precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The butenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the butenyl group allows for selective binding and reactivity, making it a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: This compound shares a similar spiro structure but differs in the substituents attached to the spiro ring.
(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another spiro compound with different substituents, offering distinct chemical properties and reactivity.
Uniqueness
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene stands out due to the presence of the butenyl group and the dioxane ring, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance.
Eigenschaften
CAS-Nummer |
143366-32-9 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
8-but-3-enyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-14-12/h2,5H,1,3-4,6-10H2 |
InChI-Schlüssel |
ZPOCWPXHHVVKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1=CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
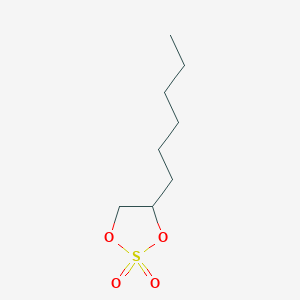
![1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene](/img/structure/B12547154.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
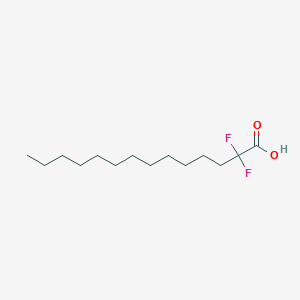
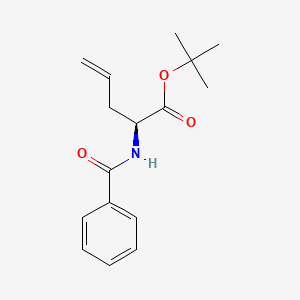
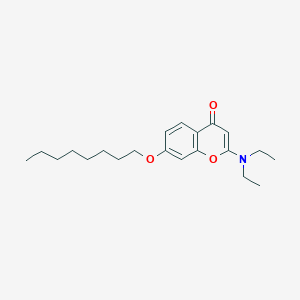
![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)
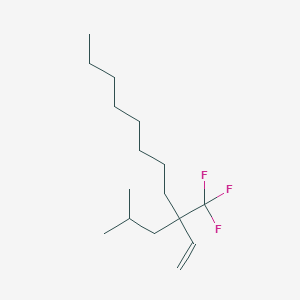

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)
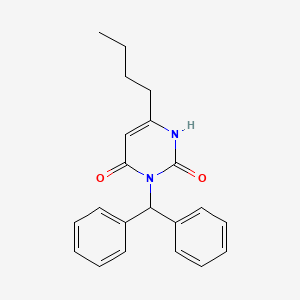
![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)
